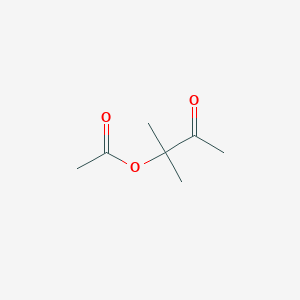
3-Acetoxy-3-methyl-2-butanone
Cat. No. B081161
Key on ui cas rn:
10235-71-9
M. Wt: 144.17 g/mol
InChI Key: GLJOZIJFBJYYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06900215B2
Procedure details


A mechanically stirred 3 l round-bottomed flask under an atmosphere of nitrogen was charged with 3-hydroxy-3-methyl-2-butanone (100.0 g, 979 mmol) and CH2Cl2 (900 ml). A solution of acetic anhydride (92.4 ml, 979 mmol) and CH2Cl2 (50 ml) was added over 10 min and the resulting solution was cooled to 10° C. DMAP (5.98 g, 49 mmol) was added in one portion followed by Et3N (205 ml, 1.47 mol) over 50 min while maintaining an internal temperature below 16° C. After the addition, the mixture was aged for 16 h at room temperature. The resulting solution was poured onto MeOH (200 ml) and after 15 min 2N HCl (400 ml) was added. The phases were separated and the organic phase was washed with water (500 ml) then saturated NaHCO3 (500 ml) then dried over Na2SO4. The solvent was removed under diminished pressure to provide 3-acetoxy-3-methyl-2-butanone as a golden oil (132.5 g): 1H NMR (CDCl3, 400 MHz) δ 2.12 (3H, s), 2.09 (3H, s), 1.47 (6H, s); 13C NMR (CDCl3, 100.61 MHz) δ 206.6, 170.2, 83.5, 23.4, 23.2, 21.0.






Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH3:4].[C:8](OC(=O)C)(=[O:10])[CH3:9].CCN(CC)CC.Cl>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:8]([O:1][C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH3:4])(=[O:10])[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(C)=O)(C)C
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
92.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
205 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
5.98 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining an internal temperature below 16° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with water (500 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
saturated NaHCO3 (500 ml) then dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under diminished pressure
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(C(C)=O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 132.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

